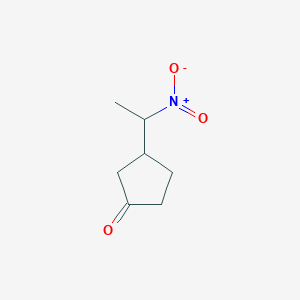
Pyridinium, 1,1'-(1,10-decanediyl)bis[2-methyl-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1,1’-(1,10-decanediyl)bis[2-methyl-, dibromide is a quaternary ammonium compound with the molecular formula C22H34Br2N2. This compound is known for its ability to act as an antagonist to specific nicotinic acetylcholine receptors, particularly the α6β2 subtype
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1,1’-(1,10-decanediyl)bis[2-methyl-, dibromide typically involves the reaction of 1,10-decanediyl dichloride with 2-methylpyridine in the presence of a base, followed by quaternization with bromine. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 1,1’-(1,10-decanediyl)bis[2-methyl-, dibromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles.
Oxidation and Reduction: The pyridinium rings can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate ions in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield the corresponding hydroxide salt, while oxidation can lead to the formation of pyridine N-oxide derivatives .
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1,1’-(1,10-decanediyl)bis[2-methyl-, dibromide has several scientific research applications:
Neuroscience: Used to study nicotinic receptor-mediated signaling and its effects on dopamine release.
Pharmacology: Investigated for its potential to decrease nicotine self-administration and nicotine-induced locomotor activity in animal models.
Chemistry: Employed as a reagent in various organic synthesis reactions.
Biology: Utilized in studies involving cell signaling and receptor interactions.
Wirkmechanismus
The compound acts as an antagonist to the α6β2 nicotinic acetylcholine receptors. By binding to these receptors, it inhibits nicotine-evoked and endogenous dopamine release from neuronal cells. This action is significant in understanding the pathways involved in addiction and developing potential therapeutic agents for nicotine dependence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(1,10-Decanediyl)bis[3-methylpyridinium iodide]
- 1,1’-(1,10-Decanediyl)bis[4-methylpyridinium chloride]
Uniqueness
Pyridinium, 1,1’-(1,10-decanediyl)bis[2-methyl-, dibromide is unique due to its specific antagonistic action on the α6β2 nicotinic acetylcholine receptors. This specificity makes it a valuable tool in neuroscience research, particularly in studies related to addiction and dopamine signaling .
Eigenschaften
CAS-Nummer |
127635-66-9 |
|---|---|
Molekularformel |
C22H34Br2N2 |
Molekulargewicht |
486.3 g/mol |
IUPAC-Name |
2-methyl-1-[10-(2-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C22H34N2.2BrH/c1-21-15-9-13-19-23(21)17-11-7-5-3-4-6-8-12-18-24-20-14-10-16-22(24)2;;/h9-10,13-16,19-20H,3-8,11-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
SRNHVNULPKZXQP-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=CC=[N+]1CCCCCCCCCC[N+]2=CC=CC=C2C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-](/img/structure/B14279050.png)

![Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate](/img/structure/B14279056.png)



![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)

